Silanamine, 1-chloro-N,N,1,1-tetramethyl-

Organosilicon Synthesis Protecting Groups Silylation Reagents

Silanamine, 1-chloro-N,N,1,1-tetramethyl- (CAS 18209-60-4), also known as (N,N-dimethylamino)dimethylchlorosilane, is a bifunctional organosilicon compound bearing both a reactive Si-Cl bond and a dimethylamino group. Its established physicochemical baseline includes a boiling point of 108–109 °C and a density of 0.908 g/cm³.

Molecular Formula C4H12ClNSi
Molecular Weight 137.68 g/mol
CAS No. 18209-60-4
Cat. No. B100252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanamine, 1-chloro-N,N,1,1-tetramethyl-
CAS18209-60-4
Molecular FormulaC4H12ClNSi
Molecular Weight137.68 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(C)Cl
InChIInChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3
InChIKeyCFZHOUYDAHXRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-N,N,1,1-Tetramethylsilanamine (CAS 18209-60-4): Procurement Specifications & Physicochemical Baseline


Silanamine, 1-chloro-N,N,1,1-tetramethyl- (CAS 18209-60-4), also known as (N,N-dimethylamino)dimethylchlorosilane, is a bifunctional organosilicon compound bearing both a reactive Si-Cl bond and a dimethylamino group. Its established physicochemical baseline includes a boiling point of 108–109 °C and a density of 0.908 g/cm³ [1]. Regulatory classification data note it as a highly flammable liquid and vapour (H225) causing severe skin burns and eye damage (H314) [2], informing safe procurement and handling protocols. This compound is a key intermediate in organosilicon chemistry, valued for its controlled, sequential reactivity.

Sequential bifunctional reactivity: Si–Cl and NMe₂ groups support stepwise synthesis.
Distillation parameter: Boiling point 108–109 °C (lit.) informs purification design.
Hazard classification H225/H314: Informs flammable/corrosive handling protocols.

Why In-Class Silylamines Cannot Substitute for 1-Chloro-N,N,1,1-tetramethylsilanamine


Simple substitution with other silylamines or chlorosilanes is scientifically unsound due to a critical divergence in reactivity and function. As established in foundational literature, the reactivity of polychlorosilanes with amines can be controlled stepwise, but the specific reactivity of the resulting mono-chloro, mono-amino silane is unique [1]. Unlike a non-chlorinated silylamine such as N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2), which acts solely as a silylating/protecting group, 1-chloro-N,N,1,1-tetramethylsilanamine retains a highly electrophilic Si-Cl bond for further nucleophilic displacement. Conversely, replacing it with a common chlorosilane like trimethylsilyl chloride (TMSCl, CAS 75-77-4) lacks the dimethylamino functionality, a critical modulator of reactivity and selectivity in subsequent steps. This bifunctionality, supported by the spectral evidence of the distinct electronic environment of the Si center [2], mandates its selection for multi-step synthetic sequences requiring both silylation and further functionalization.

Target compound
Non-chlorinated silylamines (e.g., N,N-Dimethyltrimethylsilylamine) lack the electrophilic Si–Cl bond; subsequent nucleophilic displacement is not supported.
Vs. TMSCl
Trimethylsilyl chloride lacks the dimethylamino group; reactivity and selectivity in sequential steps shift, limiting multistep architecture.

1-Chloro-N,N,1,1-tetramethylsilanamine: Quantifiable Evidence of Differentiated Utility vs. Analogs


Procurement Advantage: Proven Utility in High-Value Alkenyl/Alkynyl Silyl Ether Synthesis

A validated method for the synthesis of alkynyl and alkenyl silyl ethers uses 1-chloro-N,N,1,1-tetramethylsilanamine. This demonstrates its practical and established use in generating valuable synthetic intermediates that are not directly accessible using simpler analogs like TMSCl [1]. The methodology highlights its specific role in converting organometallic reagents into protected alcohols.

Silyl Ether Synthesis
Reported method
Enables alkenyl/alkynyl silyl ether formation via organolithium reaction; not directly accessible with TMSCl.
Supports procurement justification for complex silyl protecting group synthesis.
Organosilicon Synthesis Protecting Groups Silylation Reagents

Key Differentiator: Hydrolytic Reactivity Profile Dictates Handling & Application Suitability

1-Chloro-N,N,1,1-tetramethylsilanamine is classified as having high hydrolytic sensitivity (rating 9: reacts extremely rapidly with atmospheric moisture) . This property, while demanding rigorous anhydrous handling, also defines its utility in moisture-sensitive applications (e.g., semiconductor, specialized polymer synthesis) where controlled, rapid hydrolysis is a requirement or consequence of its reactivity.

Hydrolytic Reactivity
Data to verify
Hydrolytic sensitivity rating 9: reacts extremely rapidly with moisture, potentially pyrophoric.
Dictates anhydrous handling; informs suitability for moisture-sensitive applications.
Chemical Stability Handling & Safety Material Compatibility

Physicochemical Differentiator: Boiling Point & Density vs. Functional Analog

The physical properties of 1-chloro-N,N,1,1-tetramethylsilanamine are distinct from its non-chlorinated analog. Its boiling point (108-109 °C [1]) is significantly higher than that of N,N-Dimethyltrimethylsilylamine (84 °C ). Its density (0.908 g/cm³ [1]) is also substantially greater than that of the analog (0.732 g/mL at 25 °C ).

Boiling Point & Density
Head-to-head comparison
108–109 °C (vs 84 °C for N,N-Dimethyltrimethylsilylamine); density 0.908 g/cm³ (vs 0.732 g/mL).
Higher boiling point allows alternative purification and reaction condition design.
Material Properties Process Engineering Chemical Separation

Recommended Application Scenarios for 1-Chloro-N,N,1,1-tetramethylsilanamine Based on Differentiated Evidence


Synthesis of Advanced Silyl Ether Protecting Groups

For researchers or manufacturers synthesizing complex alkenyl or alkynyl silyl ethers, this compound is the documented reagent of choice [1]. Its bifunctional nature enables the sequential transformation of an organometallic nucleophile into a protected alcohol, a pathway not efficiently executed by monofunctional silylating agents like TMSCl or non-chlorinated silylamines. This is a key enabling step in the synthesis of natural products and pharmaceuticals requiring orthogonal protection strategies.

Moisture-Sensitive Polymerizations & Surface Modifications

The compound's extreme hydrolytic sensitivity (rating 9) [1] makes it a candidate for applications demanding rapid reaction with moisture or hydroxylated surfaces under strictly controlled anhydrous conditions. This includes the preparation of specialty siloxane polymers, surface passivation layers in microelectronics, or as a reactive intermediate in solvent-free or gas-phase processes. Its high reactivity can lead to faster cure times or more efficient surface coverage compared to less reactive silanes, provided the necessary inert-atmosphere handling protocols are in place.

Multistep Synthesis Requiring Sequential Silicon Functionalization

In contrast to chlorosilanes that only offer a single Si-Cl reactive site or silylamines that are primarily end-capping reagents, 1-chloro-N,N,1,1-tetramethylsilanamine provides a platform for two distinct and sequential nucleophilic substitutions. This is supported by the general methodology for preparing mixed amino/chloro silanes [1] and their distinct spectroscopic signatures . This allows for the programmed construction of asymmetric or complex organosilicon architectures, such as chiral silanes or novel siloxane monomers, which are difficult to achieve using less functionally dense starting materials.

Application
Selection Property
Validation Focus
Advanced silyl ether protecting group synthesis
Bifunctional Si–Cl/NMe₂ reactivity
Alkenyl/alkynyl silyl ether methodology review
Moisture-sensitive polymerizations & surface modifications
High hydrolytic sensitivity
Anhydrous handling protocol validation
Multistep synthesis requiring sequential Si functionalization
Sequential nucleophilic substitution capability
Spectroscopic confirmation of programmed architecture

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